molecular formula C19H16BrNO2 B8564510 3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one

3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one

Cat. No.: B8564510
M. Wt: 370.2 g/mol
InChI Key: GGDYGOHFANSCSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one is a complex organic compound with the molecular formula C19H16BrNO2 and a molecular weight of 370.24 g/mol This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a dimethyl group attached to a benzo[b]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by methoxylation and subsequent cyclization to form the benzo[b]carbazole core. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methanol or other methoxy sources for methoxylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H16BrNO2

Molecular Weight

370.2 g/mol

IUPAC Name

3-bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11-one

InChI

InChI=1S/C19H16BrNO2/c1-19(2)14-9-11(23-3)5-7-12(14)17(22)16-13-6-4-10(20)8-15(13)21-18(16)19/h4-9,21H,1-3H3

InChI Key

GGDYGOHFANSCSU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)C(=O)C3=C1NC4=C3C=CC(=C4)Br)C

Origin of Product

United States

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